Product packaging for 6-Methyl-2,3-diphenylquinoxaline(Cat. No.:CAS No. 16107-85-0)

6-Methyl-2,3-diphenylquinoxaline

Cat. No.: B3348229
CAS No.: 16107-85-0
M. Wt: 296.4 g/mol
InChI Key: XLVXYKCXPXIGEB-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemistry and Materials Science

The quinoxaline scaffold is a privileged structure in drug discovery and development due to its wide array of biological activities. mdpi.comresearchgate.net Quinoxaline derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comresearchgate.netnih.gov The planar, aromatic nature of the quinoxaline system allows it to intercalate with DNA and interact with various enzymes and receptors, making it a versatile platform for designing new therapeutic agents. mdpi.com The structural rigidity and the presence of electron-rich nitrogen atoms are key features that contribute to its biological activity. mdpi.com

In the realm of materials science, quinoxaline derivatives are prized for their exceptional electronic and photophysical properties. ontosight.aisymbiosisonlinepublishing.com Their high electron affinity and thermal stability make them suitable as n-type materials in organic electronics. symbiosisonlinepublishing.comvixra.org Consequently, they are utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. ontosight.aisymbiosisonlinepublishing.com The ability to tune their fluorescence properties through chemical modification further enhances their applicability in these advanced technologies. ontosight.ai

Historical Context of Quinoxaline Chemistry Research

The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg, who achieved this through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction remains a cornerstone of quinoxaline synthesis today, with various modifications and improvements developed over the years to enhance yields and introduce diverse functionalities. ijpsjournal.com Early research primarily focused on the synthesis and basic characterization of these compounds. However, the discovery of naturally occurring antibiotics containing the quinoxaline moiety, such as echinomycin, spurred deeper investigation into their biological activities. ipp.pt This led to a surge in research from the mid-20th century onwards, exploring the medicinal potential of synthetic quinoxaline derivatives. mdpi.comresearchgate.net More recently, the focus has expanded to include their application in materials science, driven by the demand for novel organic electronic materials. symbiosisonlinepublishing.comvixra.org

Overview of 6-Methyl-2,3-diphenylquinoxaline as a Representative Quinoxaline Derivative

This compound is a specific derivative of the quinoxaline family that embodies many of the key characteristics of this class of compounds. Its structure features a methyl group at the 6-position of the quinoxaline core and two phenyl groups at the 2- and 3-positions. This compound serves as a valuable model for studying the structure-property relationships of substituted quinoxalines.

The synthesis of this compound is typically achieved through the condensation of 4-methyl-o-phenylenediamine with benzil (B1666583). vixra.org This reaction is a classic example of the Hinsberg quinoxaline synthesis. The presence of the methyl and phenyl substituents significantly influences its physical and chemical properties, including its solubility, melting point, and electronic characteristics.

Research on this compound has highlighted its potential in various applications. For instance, it has been used as a precursor in the synthesis of more complex molecules with applications in materials science, such as derivatives for OLEDs. symbiosisonlinepublishing.comvixra.org Its photoluminescence behavior has been a subject of investigation, revealing its capacity for light emission. symbiosisonlinepublishing.comvixra.org

Below is a table summarizing some of the key properties of this compound:

PropertyValueReference
Molecular Formula C21H16N2 nih.gov
Molecular Weight 296.37 g/mol hoffmanchemicals.com
CAS Number 16107-85-0 ontosight.ai
Observed Molecular Ion Peak (m/z) 297.21 (M+) vixra.org

Further research into this and other quinoxaline derivatives continues to uncover new possibilities for their use in both medicine and technology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16N2 B3348229 6-Methyl-2,3-diphenylquinoxaline CAS No. 16107-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2,3-diphenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-15-12-13-18-19(14-15)23-21(17-10-6-3-7-11-17)20(22-18)16-8-4-2-5-9-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVXYKCXPXIGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364372
Record name 6-methyl-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789492
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16107-85-0
Record name 6-methyl-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 6 Methyl 2,3 Diphenylquinoxaline and Its Derivatives

Established Synthetic Routes for 6-Methyl-2,3-diphenylquinoxaline

The synthesis of the quinoxaline (B1680401) ring system is a well-documented area of organic chemistry. The most fundamental and widely utilized methods for preparing this compound are based on classical condensation reactions that have been refined over time with modern catalytic techniques.

Condensation Reactions with o-Phenylenediamines and α-Diketones

The cornerstone of quinoxaline synthesis is the acid-catalyzed condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.gov For the specific synthesis of this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with benzil (B1666583) (an α-diketone).

The reaction proceeds via a two-step mechanism. Initially, one of the amino groups of the diamine performs a nucleophilic attack on one of the carbonyl carbons of benzil, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. Subsequently, an intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon. A final dehydration step yields the stable aromatic quinoxaline ring. This classical approach, often carried out in solvents like ethanol (B145695) or acetic acid, is highly effective and forms the basis for many advanced synthetic protocols. nih.govresearchgate.netslideshare.net

Catalytic Approaches in Quinoxaline Synthesis

While the direct condensation is effective, modern synthetic chemistry has introduced a plethora of catalysts to improve reaction rates, yields, and environmental friendliness. These catalytic methods are broadly applicable to the synthesis of quinoxalines, including this compound.

Homogeneous catalysts, which operate in the same phase as the reactants, offer mild and efficient conditions for quinoxaline synthesis. Various catalysts have been reported to effectively promote the condensation of o-phenylenediamines and dicarbonyl compounds. For instance, metal salts such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been shown to be effective catalysts in ethanol. orientjchem.org Organic catalysts and task-specific ionic liquids have also been developed. p-Dodecylbenzensulfonic acid (DBSA) acts as a Bronsted acid-surfactant combined catalyst, enabling high yields in water at room temperature. tandfonline.com Similarly, a recyclable task-specific ionic liquid, [TMPSA]HSO₄, has been used as an efficient catalyst for this transformation. capes.gov.br A novel and efficient method utilizes O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) in dimethylformamide (DMF) to achieve the synthesis under mild conditions. acgpubs.org

Table 1: Selected Homogeneous Catalysts in Quinoxaline Synthesis

Catalyst Reactants Example Solvent Conditions Yield Reference
CuSO₄·5H₂O o-Phenylenediamine (B120857), Benzil Ethanol Room Temp. High orientjchem.org
p-Dodecylbenzensulfonic acid (DBSA) o-Phenylenediamine, Benzil Water Room Temp. 92% (with 5 mol% catalyst) tandfonline.com
[TMPSA]HSO₄ o-Phenylenediamine, Benzil Water/Ethanol Mild Satisfactory capes.gov.br
HCTU 1,2-Diamines, Phenacyl bromides DMF Mild Moderate to High acgpubs.org
NiBr₂/1,10-phenanthroline 1,2-Diamines, Dicarbonyls Not specified Mild Good organic-chemistry.org

Heterogeneous catalysts are prized for their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability, aligning with the principles of sustainable chemistry. nih.gov Several solid-supported catalysts have been successfully employed for quinoxaline synthesis. Al₂O₃–ZrO₂ binary metal oxide has been used as a bifunctional heterogeneous catalyst, facilitating the reaction at room temperature in DMF with excellent yields and allowing for the renewal of catalytic conditions. tandfonline.com Another approach uses molybdophosphovanadates supported on alumina (B75360) cylinders, which catalyze the reaction in toluene (B28343) at room temperature with high efficiency. nih.gov Nanomaterials have also emerged as powerful catalysts. Silica nanoparticles and monoclinic zirconia nanoparticles have been shown to effectively catalyze the condensation of 1,2-diamines with 1,2-diketones under solvent-free or low-temperature conditions, respectively. rsc.org

Table 2: Selected Heterogeneous Catalysts in Quinoxaline Synthesis

Catalyst Reactants Example Solvent Conditions Yield Reusability Reference
Al₂O₃–ZrO₂ o-Phenylenediamine, Benzil DMF Room Temp. Excellent Yes tandfonline.com
Alumina-supported CuH₂PMo₁₁VO₄₀ o-Phenylenediamine, Benzil Toluene Room Temp., 2h 92% Yes nih.gov
Silica Nanoparticles 1,2-Diamines, 1,2-Diketones Solvent-free Room Temp. Excellent Yes rsc.org
Monoclinic Zirconia NPs 1,2-Diamines, 1,2-Diketones Aprotic solvent Low Temp. High Not specified rsc.org
Na₂PdP₂O₇ 1,2-Diamine, Benzil Ethanol Not specified High Not specified researchgate.net

The application of green chemistry principles to organic synthesis aims to reduce environmental impact by using benign solvents, minimizing waste, and improving energy efficiency. ijirt.org The synthesis of quinoxalines has been a fertile ground for such innovations. A highly efficient and catalyst-free protocol has been developed that achieves the synthesis of quinoxalines in methanol (B129727) at ambient temperature in just one minute. thieme-connect.com The use of water as a reaction medium is a key green strategy. tandfonline.com Catalysis by β-cyclodextrin in water provides a mild, low-cost, and environmentally friendly route to quinoxaline derivatives. mdpi.com Furthermore, the development of recyclable heterogeneous catalysts, as discussed previously, is a central tenet of green chemistry, reducing waste and the need for costly or toxic catalyst materials. nih.govtandfonline.comrsc.org The use of starting materials derived from natural sources, such as ethyl gallate, also represents a move toward more sustainable chemical production. jocpr.com

Table 3: Application of Green Chemistry Principles to Quinoxaline Synthesis

Green Principle Example Method Catalyst Solvent Conditions Yield Reference
Catalyst-Free Condensation of aryldiamines and dicarbonyls None Methanol 1 min, Room Temp. Excellent thieme-connect.com
Benign Solvent Condensation reaction p-Dodecylbenzensulfonic acid Water Room Temp. High tandfonline.com
Biomimetic Catalyst Reaction of OPD and 2-indanone (B58226) derivatives β-Cyclodextrin Water Room Temp. High mdpi.com
Renewable Feedstock Synthesis from ethyl gallate intermediate Green catalysts Water/Ethanol Mild Good jocpr.com
Recyclable Catalyst Condensation of diamines and diketones Al₂O₃–ZrO₂ DMF Room Temp. Excellent tandfonline.com

Advanced Derivatization Strategies for this compound

The functionalization of the this compound core is crucial for tuning its chemical and physical properties for various applications. Research has demonstrated viable pathways for its derivatization.

A direct example is the synthesis of 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) . researchgate.net This compound is synthesized via a direct condensation method, presumably using 4-methyl-1,2-phenylenediamine and a benzil derivative where the phenyl rings are substituted with diphenylamino groups at the para position. This strategy highlights the possibility of introducing complex functionalities by modifying the benzil precursor before the core condensation reaction.

Furthermore, the 6-position of the quinoxaline ring is a key site for derivatization. While the methyl group itself can be a site for further chemical transformation (e.g., via radical halogenation followed by nucleophilic substitution), a more common strategy involves starting with a precursor that has a more versatile functional group. For example, studies on the synthesis of 2,3-diphenylquinoxaline-6-carbohydrazide hybrids start with 3,4-diaminobenzoic acid instead of 4-methyl-1,2-phenylenediamine. nih.gov After the initial condensation with benzil to form 2,3-diphenylquinoxaline-6-carboxylic acid , the carboxylic acid is converted to an ester and then to a hydrazide. This hydrazide serves as a versatile handle for introducing a wide array of substituents by reaction with various aldehydes. nih.gov This illustrates a powerful strategy for creating a library of derivatives functionalized at the 6-position, a strategy that could be adapted by first oxidizing the methyl group of this compound to a carboxylic acid.

Modern synthetic methods like direct C-H functionalization, which have been increasingly applied to heterocyclic compounds, represent a future frontier for derivatizing the this compound scaffold in a more atom-economical fashion. nih.govmdpi.com

Reductive Metallation and Dianion Formation

The reductive metallation of this compound represents a powerful strategy for creating highly nucleophilic intermediates, which can then be used in a variety of synthetic transformations. This process typically involves the use of an alkali metal, such as sodium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. The reaction leads to the formation of a monomeric dianion. nih.govresearchgate.net This dianionic species is a potent nucleophile, enabling subsequent reactions that modify the pyrazine (B50134) ring of the quinoxaline system. researchgate.net

The general behavior of this dianion has been explored through its reactions with various electrophiles, leading to alkylation, acylation, and annulation products. researchgate.net

Alkylation Reactions

When the disodium (B8443419) adduct of this compound is treated with alkylating agents, the reaction typically yields 1,2-dihydro derivatives. researchgate.net The strong nucleophilicity of the dianion facilitates the addition of alkyl groups. This method provides a direct route to introduce new carbon-carbon bonds at the nitrogen-adjacent positions of the heterocyclic ring.

Table 1: Alkylation of this compound Dianion

Starting Material Reagent Product Class

Note: This table is illustrative of the reaction class described in the literature.

Acylation Reactions

In contrast to alkylation, the acylation of the this compound dianion proceeds via a different regioselectivity. Treatment with acylation reagents, such as acid chlorides or anhydrides, results in substitution at the 1,4-positions of the pyrazine ring. researchgate.net This pathway leads to the formation of 1,4-dihydro-1,4-diacyl derivatives, demonstrating the tunable reactivity of the dianion intermediate based on the nature of the electrophile.

Table 2: Acylation of this compound Dianion

Starting Material Reagent Product Class

Note: This table is illustrative of the reaction class described in the literature.

Annulation Reactions

Annulation, or ring-forming, reactions can be achieved by treating the dianion with di-electrophiles. Specifically, reacting the this compound dianion with polymethylene dichlorides, such as 1,3-dichloropropane (B93676) or 1,4-dichlorobutane, accomplishes an annulation of the pyrazine ring system. researchgate.net This reaction creates new fused-ring structures by bridging the nitrogen atoms of the quinoxaline core, opening pathways to more complex heterocyclic frameworks.

Table 3: Annulation of this compound Dianion

Starting Material Reagent Product Class

Note: This table is illustrative of the reaction class described in the literature.

Electrophilic Substitution Reactions on Aromatic Moieties

The this compound scaffold contains multiple aromatic rings that can potentially undergo electrophilic substitution. The reactivity and regioselectivity of such reactions are governed by the electronic properties of the existing substituents. The methyl group at the 6-position is an electron-donating group, which activates the benzene (B151609) portion of the quinoxaline ring and directs incoming electrophiles to the ortho and para positions relative to itself (i.e., the 5- and 7-positions). libretexts.org

For example, nitration of the quinoxaline ring system can be achieved, as demonstrated by the synthesis of 6-nitro-2,3-diphenylquinoxaline. This reaction typically involves treating the parent quinoxaline with nitrating agents like a mixture of sulfuric acid and potassium nitrate (B79036). The nitro group is a strong deactivating group, and its presence influences subsequent reactions.

Functional Group Transformations (e.g., Methyl to Halomethyl, Esterification)

The substituents on the this compound core can be chemically modified to introduce new functionalities.

Methyl to Halomethyl

The benzylic methyl group at the 6-position can be halogenated, for instance, through free-radical bromination. Reactions of methylated aromatic compounds with bromine, often initiated by light or radical initiators, can lead to the substitution of hydrogen atoms on the methyl group with bromine. google.comgoogle.com Such reactions on toluene (methylbenzene) can produce (bromomethyl)benzene, (dibromomethyl)benzene, and (trichloromethyl)benzene, and similar transformations are expected for the methyl group on the quinoxaline ring. libretexts.org This transformation provides a versatile handle for further synthetic elaboration.

Esterification

While the parent compound lacks a group for direct esterification, derivatives containing a carboxylic acid function can be readily esterified. For instance, 2,3-diphenylquinoxaline-6-carboxylic acid can be synthesized by the condensation of 3,4-diaminobenzoic acid with benzil. nih.govthieme-connect.com This carboxylic acid derivative can then undergo a classic Fischer esterification reaction. By refluxing the acid in an alcohol solvent, such as dry ethanol, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄), the corresponding ester is formed. nih.gov This reaction pathway is a key step in the synthesis of various quinoxaline-based hybrids. nih.gov

Table 4: Esterification of 2,3-Diphenylquinoxaline-6-carboxylic Acid

Starting Material Reagents Product

Oxidation Reactions to N-Oxide Derivatives

The nitrogen atoms within the pyrazine ring of the quinoxaline system can be oxidized to form N-oxide derivatives. Quinoxaline 1,4-di-N-oxides are a well-studied class of compounds with significant biological activities. The synthesis of these derivatives from 6-substituted-2,3-diphenylquinoxalines can be achieved by treatment with a suitable oxidizing agent. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) (DCM). This reaction selectively oxidizes both nitrogen atoms of the pyrazine ring to yield the corresponding 1,4-di-N-oxide derivatives.

Table 5: N-Oxidation of this compound

Starting Material Reagent Product

Note: This table is illustrative of the reaction class described in the literature.

Compound List

Table 6: List of Chemical Compounds

Compound Name
This compound
Tetrahydrofuran (THF)
Sodium
1-Alkyl-1,2-dihydro-6-methyl-2,3-diphenylquinoxalines
1,4-Diacyl-1,4-dihydro-6-methyl-2,3-diphenylquinoxalines
1,3-dichloropropane
1,4-dichlorobutane
6-Nitro-2,3-diphenylquinoxaline
Sulfuric acid
Potassium nitrate
Bromine
(Bromomethyl)benzene
(Dibromomethyl)benzene
(Trichloromethyl)benzene
2,3-Diphenylquinoxaline-6-carboxylic acid
3,4-Diaminobenzoic acid
Benzil
Ethanol
Ethyl 2,3-diphenylquinoxaline-6-carboxylate
This compound 1,4-di-N-oxide
meta-Chloroperoxybenzoic acid (m-CPBA)

Wittig Reactions for Conjugated System Extension

The Wittig reaction stands as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds, making it particularly valuable for the extension of conjugated systems in aromatic and heteroaromatic compounds. masterorganicchemistry.comwikipedia.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and a phosphine (B1218219) oxide. organic-chemistry.orglumenlearning.com The driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide by-product. lumenlearning.com

In the context of this compound derivatives, the Wittig reaction provides a strategic pathway to introduce vinyl linkages at the 6-position, thereby extending the π-conjugated system of the quinoxaline core. This extension is of significant interest for the development of novel materials with tailored photoluminescent and electronic properties for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). symbiosisonlinepublishing.comvixra.org

The general synthetic strategy to achieve this involves a multi-step sequence starting from this compound. This precursor is first functionalized to introduce a carbonyl group or a reactive halide, which then serves as the anchor point for the Wittig reaction.

A key approach involves the conversion of the methyl group into a more reactive species suitable for generating a phosphonium (B103445) ylide. symbiosisonlinepublishing.comvixra.org This is typically accomplished through a free-radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 6-(bromomethyl)-2,3-diphenylquinoxaline is then reacted with a phosphine, commonly triphenylphosphine, to generate a stable phosphonium salt. symbiosisonlinepublishing.comvixra.org Subsequent deprotonation of this salt with a suitable base yields the corresponding phosphorus ylide. This ylide can then be reacted in situ with an aldehyde to construct the desired extended conjugated system.

One illustrative example is the synthesis of a vinyl benzaldehyde (B42025) derivative of 2,3-diphenylquinoxaline (B159395). symbiosisonlinepublishing.comvixra.org The synthetic sequence commences with the bromination of this compound, followed by the formation of the triphenylphosphonium salt. The Wittig reaction is then carried out by treating the phosphonium salt with an aldehyde, such as terephthaldehyde, in the presence of a base like sodium methoxide (B1231860). This reaction couples the quinoxaline moiety to the benzaldehyde through a vinyl bridge, resulting in a significantly larger π-conjugated structure. symbiosisonlinepublishing.comvixra.org

The reaction pathway is outlined in the scheme below:

Scheme 1: Synthesis of a Vinyl Benzaldehyde Derivative of 2,3-Diphenylquinoxaline via Wittig Reaction. vixra.org

Bromination: this compound is reacted with N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride under reflux to yield 6-(bromomethyl)-2,3-diphenylquinoxaline. symbiosisonlinepublishing.com

Phosphonium Salt Formation: The resulting bromomethyl derivative is treated with triphenylphosphine in acetonitrile (B52724) to produce the corresponding triphenylphosphonium bromide salt. symbiosisonlinepublishing.com

Wittig Reaction: The phosphonium salt is reacted with terephthaldehyde in the presence of sodium methoxide in a chloroform-methanol solvent mixture to yield the final vinyl benzaldehyde-capped quinoxaline derivative. vixra.org

Detailed research findings have demonstrated the viability of this methodology. The individual steps and the final Wittig reaction product have been characterized using various spectroscopic techniques, including FT-IR, ¹H NMR, and ³¹P NMR, confirming the successful extension of the conjugated system. symbiosisonlinepublishing.com For instance, the formation of the phosphonium ylide intermediate is confirmed by a characteristic signal in the ³¹P NMR spectrum at approximately 25.60 ppm. symbiosisonlinepublishing.com

The table below summarizes the key reactants and intermediates in the synthesis of the vinyl benzaldehyde-capped quinoxaline derivative.

Compound Name Structure Role in Synthesis Key Reagents and Conditions
This compoundStarting MaterialSynthesized from benzil and 4-methyl-o-phenylenediamine. symbiosisonlinepublishing.com
6-(Bromomethyl)-2,3-diphenylquinoxalineIntermediateNBS, Benzoyl peroxide, CCl₄, Reflux. symbiosisonlinepublishing.com
(2,3-Diphenylquinoxalin-6-ylmethyl)triphenylphosphonium bromideWittig Reagent PrecursorTriphenylphosphine, Acetonitrile, 40°C. symbiosisonlinepublishing.com
4-((E)-2-(2,3-Diphenylquinoxalin-6-yl)vinyl)benzaldehydeFinal ProductTerephthaldehyde, NaOMe, CHCl₃/MeOH. vixra.org

The stereochemistry of the newly formed double bond is a crucial aspect of the Wittig reaction. For the synthesis of conjugated oligomers based on quinoxaline units, it has been observed that the Wittig coupling can proceed with excellent stereoisomer specificity, yielding the fully E-configured (trans) conjugated π-system. symbiosisonlinepublishing.com The use of stabilized ylides, such as those where the carbanion is stabilized by an adjacent aromatic ring (like the quinoxaline system), generally favors the formation of the thermodynamically more stable E-alkene. wikipedia.org

This synthetic approach highlights the utility of the Wittig reaction in modifying the 6-position of the 2,3-diphenylquinoxaline core, enabling the creation of extended, conjugated molecules with potential applications in materials science.

Theoretical and Computational Investigations of 6 Methyl 2,3 Diphenylquinoxaline and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoxaline (B1680401) systems. It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing the electronic properties and behavior of these relatively large organic molecules.

The electronic properties of quinoxaline derivatives are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netresearchgate.net

In computational studies on analogs like 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD), DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these orbital energies. researchgate.net For another analog, 6,7-Difluoro-2,3-diphenylquinoxaline (67D), DFT has been employed to evaluate key quantum chemical descriptors. pcbiochemres.compcbiochemres.com These studies reveal that the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is often centered on the electron-deficient quinoxaline core. pcbiochemres.comscholaris.ca The HOMO and LUMO energy levels and the corresponding energy gap for selected 2,3-diphenylquinoxaline (B159395) analogs are presented below. A smaller energy gap generally implies higher reactivity and easier electronic transitions.

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for 2,3-Diphenylquinoxaline Analogs using DFT.
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
6,7-Difluoro-2,3-diphenylquinoxaline (67D)DFT-6.45-2.513.94 pcbiochemres.compcbiochemres.com
2,3-diphenylquinoxaline-6-carbaldehyde (DPQC)B3LYP/6-311++G(d,p)-6.27-2.733.54 researchgate.net
4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD)B3LYP/6-311++G(d,p)-5.11-2.033.08 researchgate.net

DFT calculations are instrumental in predicting and interpreting the spectroscopic data of quinoxaline derivatives. Theoretical simulations of Fourier-transform infrared (FTIR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra can be compared with experimental results to confirm the molecular structure. researchgate.net

For instance, vibrational frequency calculations using DFT can help assign the absorption bands in an experimental FTIR spectrum to specific molecular vibrations, such as the stretching and bending modes of C=N, C=C, and C-H bonds within the quinoxaline core and its substituents. researchgate.netnih.gov Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts, after being scaled appropriately, often show excellent correlation with experimental data, aiding in the structural elucidation of newly synthesized compounds. researchgate.net

Understanding the formation of the quinoxaline ring is crucial for optimizing synthesis and developing new derivatives. The most common synthesis of 2,3-diphenylquinoxalines involves the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, such as benzil (B1666583). chim.itresearchgate.net For 6-Methyl-2,3-diphenylquinoxaline, the reactants would be 4-methyl-1,2-phenylenediamine and benzil.

DFT studies can model the reaction pathway, providing insights into the transition states and intermediates. The generally accepted mechanism proceeds through the following steps:

Nucleophilic attack of one amino group of the o-phenylenediamine onto one of the carbonyl carbons of benzil, forming a hemiaminal intermediate.

Dehydration of the hemiaminal to form an imine intermediate.

An intramolecular cyclization step, where the second amino group attacks the remaining carbonyl carbon.

A final dehydration step to yield the aromatic quinoxaline ring. researchgate.netyoutube.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states of molecules. arxiv.orgnih.gov This is particularly important for quinoxaline derivatives, as many of their applications in materials science are based on their photophysical properties, such as fluorescence. mdpi.com

TD-DFT can accurately calculate the vertical excitation energies, which correspond to the absorption of light (e.g., in a UV-Vis spectrum), and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net These calculations help to assign the electronic transitions observed experimentally, which are often π-π* and n-π* transitions associated with the aromatic system and the nitrogen lone pairs. scholaris.ca

Studies on related quinoxaline systems have shown that TD-DFT, using appropriate functionals like PBE0 or ωB97X-D, can predict excitation energies with good accuracy when compared to experimental spectra. nih.govresearchgate.net The calculations can also determine the nature of each excited state by identifying the molecular orbitals involved in the transition. For many quinoxaline derivatives, the lowest energy absorption band is attributed to an intramolecular charge transfer (ICT) transition from the donor parts of the molecule to the electron-accepting quinoxaline core. rsc.org

Table 2: Calculated Vertical Excitation Energies for Quinoxaline Analogs using TD-DFT.
Compound/SystemMethodExcited StateCalculated Excitation Energy (eV)Transition CharacterReference
Pyrrolo[1,2-a]quinoxaline (QHH)TD-DFTS13.26π → π nih.gov
2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP)TD-DFTS12.93π → π nih.gov
Models of Phenylalanine (Ac-Phe-NH₂)TD-DFT (ωB97X-D)S1~4.9π → π* nih.gov

Beyond calculating excitation energies, TD-DFT can be used to explore the potential energy surfaces of excited states to simulate photophysical processes. arxiv.orgarxiv.org Upon photoexcitation, a molecule can return to the ground state via several pathways, including fluorescence (light emission) or non-radiative decay. TD-DFT can help model the geometries of the excited states and identify pathways for de-excitation.

For some quinoxaline derivatives, phenomena such as aggregation-induced emission (AIE) have been observed and studied computationally. rsc.orgnih.gov In the AIE process, the molecule is weakly emissive in solution but becomes highly fluorescent in an aggregated state. Computational simulations suggest that in solution, low-frequency rotational or vibrational motions in the excited state provide an efficient non-radiative decay pathway. In the aggregated state, these motions are restricted, which blocks the non-radiative channel and opens up the radiative (fluorescent) pathway. nih.gov Furthermore, computational studies can predict the potential for photoinduced electron or energy transfer, including the generation of reactive oxygen species (ROS), which is relevant for applications in photodynamic therapy. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For quinoxaline derivatives, MD simulations provide crucial information about their conformational flexibility, intermolecular interactions, and how they behave in different environments, such as in solution or interacting with biological macromolecules.

Intermolecular Interactions and Adsorption Behavior

MD simulations have been employed to understand the intermolecular forces that govern the behavior of quinoxaline derivatives. These interactions are critical in determining how the molecules pack in a solid state and how they might bind to a surface or a biological receptor. For instance, studies on related quinoxaline structures reveal the importance of π-π stacking interactions between the aromatic rings of the quinoxaline core and the phenyl substituents. mdpi.com These interactions are fundamental to the formation of stable molecular aggregates and play a significant role in the adsorption of these molecules onto surfaces.

The presence of the methyl group at the 6-position in this compound can influence its adsorption behavior. The methyl group, being electron-donating, can subtly alter the electron density of the quinoxaline ring system, which in turn can affect its interaction with other molecules or surfaces. MD simulations can model these subtle effects, providing a detailed picture of the preferred adsorption orientations and the energies associated with these interactions.

Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its properties and reactivity. For this compound, the rotational freedom of the two phenyl groups attached to the quinoxaline core is a key conformational feature. MD simulations allow for the exploration of the potential energy surface associated with the rotation of these phenyl rings. These simulations can identify the most stable conformations and the energy barriers between different rotational states.

The analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories provides quantitative measures of the molecule's stability and the flexibility of its constituent atoms. For example, in simulations of similar complex heterocyclic systems, the RMSD of the protein backbone and the ligand can indicate the stability of their complex over the simulation time. researchgate.net For this compound, a stable RMSD would suggest that the molecule maintains a consistent average structure, while RMSF analysis would highlight which parts of the molecule, such as the phenyl rings, are more flexible.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like this compound. mdpi.com These methods allow for the calculation of a variety of molecular properties, often referred to as quantum chemical descriptors, that provide insights into the molecule's stability and chemical behavior.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For instance, theoretical studies on 2,3-diphenylquinoxaline-6-carbaldehyde (DPQC), an analog of the title compound, have utilized DFT calculations to analyze its electronic properties and reactivity. researchgate.net

Other important reactivity descriptors that can be calculated include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Analysis of these descriptors helps in predicting the most likely sites for electrophilic and nucleophilic attack on the molecule. For example, Molecular Electrostatic Potential (MEP) maps can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

DescriptorTypical Calculated Value Range for Quinoxaline DerivativesSignificance
HOMO Energy -5.0 to -6.5 eVIndicates electron-donating ability. Higher values suggest a better electron donor.
LUMO Energy -1.5 to -3.0 eVIndicates electron-accepting ability. Lower values suggest a better electron acceptor.
HOMO-LUMO Gap 3.0 to 4.5 eVRelates to chemical reactivity and stability. Smaller gap suggests higher reactivity.
Chemical Hardness (η) 1.5 to 2.25 eVMeasures resistance to deformation of electron cloud.
Electrophilicity Index (ω) 1.0 to 3.0 eVQuantifies the electrophilic nature of the molecule.

Note: The values presented are typical ranges observed for various quinoxaline derivatives and may vary for the specific title compound.

Structure-Property Relationship Modeling through Computational Approaches

A significant goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. For this compound and its analogs, this involves understanding how modifications to the molecular structure—such as the addition or alteration of substituent groups—affect its electronic, optical, and potentially biological properties.

Computational studies have been successful in building these structure-property models. For example, research on dicyanopyrazinoquinoxalines (DCPQs) and their derivatives has shown how the introduction of hydrogen-bonding capabilities can modulate the frontier molecular orbital energies and enhance thermal stability. nih.gov Similarly, the effect of different substituents on the quinoxaline core has been computationally investigated to understand their impact on the molecule's anticancer activity, often in conjunction with experimental results. mdpi.com

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Electronic Absorption and Photoluminescence Spectroscopy

The electronic transitions and emissive properties of 6-Methyl-2,3-diphenylquinoxaline are fundamental to understanding its potential in various applications. Spectroscopic studies reveal characteristic absorption and emission profiles that are influenced by the molecular environment and aggregation state.

In ethanol (B145695), this compound exhibits distinct absorption bands. Current time information in Bangalore, IN.symbiosisonlinepublishing.com The spectrum is characterized by a high-energy band around 248.50 nm, attributed to a π-π* transition, and a lower-energy band at approximately 347.50 nm, corresponding to an n-π* transition. Current time information in Bangalore, IN.symbiosisonlinepublishing.com These transitions are characteristic of the quinoxaline (B1680401) core and the appended phenyl rings. Current time information in Bangalore, IN.symbiosisonlinepublishing.com

Further derivatization of the methyl group, for instance, to a vinyl benzaldehyde (B42025) moiety, can lead to a bathochromic shift in the absorption spectrum and induce photoluminescent properties, with a derivative showing green emission maxima at a shorter wavelength of 454 nm. symbiosisonlinepublishing.com

Solvent Effects on Optical Properties

While comprehensive studies detailing the solvatochromic effects on this compound are not extensively available in the reviewed literature, the photophysical properties of quinoxaline derivatives, in general, are known to be influenced by the solvent polarity. For many quinoxaline-based dyes, an increase in solvent polarity leads to a red-shift in the emission spectrum, indicative of a more polarized excited state compared to the ground state. This behavior is often associated with intramolecular charge transfer (ICT) character.

Aggregation-Induced Emission (AIE) Phenomena

The phenomenon of aggregation-induced emission (AIE), where molecules become highly emissive in the aggregated state, has been observed in various quinoxaline derivatives. rsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. While specific studies on the AIE characteristics of this compound are limited in the reviewed literature, related 2,3-diphenylquinoxaline (B159395) amine derivatives have been shown to exhibit AIE activity in THF/H₂O solvent mixtures, with the formation of nanoaggregates leading to intense solid-state emission. rsc.org

Photoinduced Charge Transfer Dynamics

Quinoxaline moieties are effective electron-accepting units, and when combined with electron-donating groups, can give rise to molecules with significant intramolecular charge transfer (ICT) character. vixra.org This ICT process is crucial for the development of materials for optoelectronic applications. While detailed studies on the photoinduced charge transfer dynamics specifically for this compound are not extensively documented, research on related donor-acceptor systems based on 2,3-diphenylquinoxaline has demonstrated that the quinoxaline core acts as a potent electron acceptor. rsc.org The introduction of various amine groups at other positions on the quinoxaline ring system has been shown to induce ICT, leading to tunable emission colors from blue to yellow. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Mechanistic Insights

The FT-IR spectrum of this compound displays several characteristic peaks. symbiosisonlinepublishing.com The aromatic C-H stretching vibrations are observed around 3045.0 cm⁻¹. symbiosisonlinepublishing.com The C=N stretching of the quinoxaline ring is assigned to the band at 1566.5 cm⁻¹, while the C-N stretching appears at 1330.0 cm⁻¹. symbiosisonlinepublishing.com A band at 771.53 cm⁻¹ is attributed to C-H bending vibrations. symbiosisonlinepublishing.com In a brominated derivative, a peak for the C-Br bond appears at 686.66 cm⁻¹. symbiosisonlinepublishing.com

While specific Raman spectroscopic data for this compound was not found in the reviewed literature, Raman spectroscopy is a powerful complementary technique to FT-IR for elucidating molecular structure, particularly for non-polar bonds and for studying vibrational modes in different states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum in CDCl₃ shows a singlet for the methyl protons at approximately 2.6 δ. symbiosisonlinepublishing.comresearchgate.net The aromatic protons appear in the range of 7.2 to 8.0 δ. symbiosisonlinepublishing.comresearchgate.net Specifically, a doublet can be observed around 7.9 δ and a singlet at 8.0 δ, with multiplets for the phenyl protons between 7.3 and 7.5 δ. symbiosisonlinepublishing.comresearchgate.net

The ¹³C NMR spectrum in CDCl₃ reveals a peak for the methyl carbon at around 22.04 ppm. researchgate.net The aromatic carbons resonate in the region of 128.15 to 153.45 ppm. researchgate.net

¹H NMR (CDCl₃)
Chemical Shift (δ ppm) Multiplicity
2.6s
7.2 - 7.5m
7.9d
8.0s
¹³C NMR (CDCl₃)
Chemical Shift (δ ppm)
22.04
128.15 - 153.45

Note: The data in the tables are compiled from literature and may represent approximate values. symbiosisonlinepublishing.comresearchgate.net

Multi-dimensional NMR for Regioselectivity and Connectivity Elucidation

While one-dimensional NMR provides essential information, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguously confirming the regioselectivity of the synthesis and the connectivity of the atoms within the molecule. For instance, in the synthesis of this compound from 4-methyl-o-phenylenediamine and benzil (B1666583), there is the possibility of forming the 5-methyl isomer. Multi-dimensional NMR would definitively distinguish between these two regioisomers. However, specific multi-dimensional NMR data for this compound were not available in the reviewed literature. Such studies would be invaluable for providing conclusive structural assignment and for a deeper understanding of the spatial relationships between different parts of the molecule.

Advanced NMR Techniques for Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Beyond simple structure confirmation, advanced NMR techniques can be employed to study the dynamic processes a molecule undergoes during chemical transformations. For this compound and its derivatives, techniques such as ¹H, ¹³C, and ³¹P NMR are instrumental in monitoring reaction pathways.

Research has shown that the synthesis of derivatives from this compound can be effectively tracked using NMR. symbiosisonlinepublishing.comvixra.org For instance, the conversion of the methyl group to a bromomethyl group is confirmed by a distinct downfield shift in the ¹H NMR spectrum, with the signal for the methyl protons moving from approximately 2.6 δ to 4.7 δ. symbiosisonlinepublishing.com This change provides clear evidence of the chemical modification occurring at the methyl position.

Furthermore, in multi-step syntheses, such as the formation of a phosphonium (B103445) ylide via the Wittig reaction, both ¹H and ³¹P NMR are essential. symbiosisonlinepublishing.comvixra.org The formation of the phosphonium salt is indicated by the appearance of a characteristic signal in the ³¹P NMR spectrum, observed at 25.60 δ. symbiosisonlinepublishing.com Concurrently, the ¹H NMR signal for the methylene (B1212753) protons shifts again, confirming the successful progression of the reaction. symbiosisonlinepublishing.com These studies demonstrate how NMR serves as a dynamic tool to follow the transformation of specific functional groups within the molecule.

CompoundTechniqueSolventKey Chemical Shifts (δ, ppm)Source
This compound¹H NMRCDCl₃2.6 (s, 3H, -CH₃), 7.2-8.0 (m, 13H, Ar-H) vixra.org
6-Bromomethyl-2,3-diphenylquinoxaline¹H NMRDMSO4.7 (s, 2H, -CH₂Br) symbiosisonlinepublishing.com
6-Bromomethyl-2,3-diphenylquinoxaline¹³C NMRDMSO32.04 (-CH₂Br), 125.07-154.13 (Aromatic Carbons) symbiosisonlinepublishing.com
6-Triphenylphosphonium-bromomethyl-2,3-diphenylquinoxaline³¹P NMRDMSO25.60 (s, 1P) symbiosisonlinepublishing.com

Mass Spectrometry for Elucidation of Reaction Products and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound, mass spectrometry confirms its molecular identity and can be used to elucidate the structure of its reaction products.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 297.21, which corresponds well with its calculated molecular weight of 296.38 g/mol . symbiosisonlinepublishing.comvixra.org This confirms the successful synthesis and purity of the parent compound. When the compound is modified, for example, through bromination, mass spectrometry again serves to verify the new structure. The mass spectrum of 6-bromomethyl-2,3-diphenylquinoxaline shows a characteristic molecular ion peak at m/z 378.087, which accounts for the addition of a bromine atom (as M+2). symbiosisonlinepublishing.com

The fragmentation pathways of this compound under mass spectrometry conditions are dictated by its structure, which features a stable heterocyclic quinoxaline core, two phenyl substituents, and a methyl group. Due to the stability of the aromatic quinoxaline system, fragmentation would likely be initiated by the loss of the substituents. libretexts.org Common fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at [M-15]⁺.

Alpha-cleavage: The bonds adjacent to the aromatic rings are susceptible to cleavage. libretexts.orglibretexts.org

Stability of the Quinoxaline Ring: The core heterocyclic ring is expected to be a major, stable fragment observed in the spectrum.

Compound / FragmentCalculated Mass (g/mol)Observed m/zNotesSource
This compound [M]⁺296.38297.21Molecular Ion Peak symbiosisonlinepublishing.comvixra.org
6-Bromomethyl-2,3-diphenylquinoxaline [M+2]⁺375.28378.087Molecular Ion Peak of Brominated Derivative symbiosisonlinepublishing.com
[M-CH₃]⁺281.35-Hypothesized fragment from loss of methyl group.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals. While many reactions proceed through ionic or concerted pathways, certain transformations involving this compound proceed via radical intermediates, making EPR an essential, albeit specialized, tool for mechanistic investigation.

A key example is the bromination of the methyl group on the quinoxaline ring. symbiosisonlinepublishing.comvixra.org This reaction is often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. symbiosisonlinepublishing.comvixra.org The mechanism involves the formation of a transient benzyl-type radical stabilized by the quinoxaline aromatic system.

Although direct EPR spectra for this specific reaction are not commonly published in general literature, the technique would be the definitive method for observing this intermediate. An EPR spectrum of the 6-(•CH₂)-2,3-diphenylquinoxaline radical would be expected to show complex hyperfine splitting patterns arising from the interaction of the unpaired electron with the methylene protons (a triplet) and further coupling to the nitrogen atoms (¹⁴N, I=1) of the quinoxaline ring. Analysis of these coupling constants would provide detailed information about the electronic distribution and geometry of the radical intermediate, confirming the proposed reaction mechanism.

X-ray Crystallography for Solid-State Structural Determination

While NMR and mass spectrometry provide invaluable information about connectivity and molecular weight, X-ray crystallography offers the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms.

For this compound, an X-ray crystal structure would definitively establish the planarity of the quinoxaline ring system and the relative orientations of the two phenyl substituents. Key structural parameters that would be elucidated include:

Dihedral Angles: The angles between the planes of the phenyl rings and the central quinoxaline ring are critical for understanding the extent of π-system conjugation and steric hindrance.

Bond Lengths and Angles: Precise measurements would confirm the hybridization of atoms and identify any structural strain or unusual bonding within the molecule.

Intermolecular Interactions: The crystal packing would reveal non-covalent interactions such as π-π stacking or C-H···π interactions, which govern the material's solid-state properties.

While crystallographic data for many quinoxaline derivatives exist, specific, publicly available crystal structure data for the parent this compound is not found in the surveyed research. researchgate.netnih.govcapes.gov.br However, the utility of the technique for this class of compounds is well-established for confirming stereochemistry and molecular conformation.

Advanced Functional Applications and Performance Studies

Applications in Organic Electronics and Photonics

The quest for efficient and stable organic electronic and photonic devices has led to the exploration of a wide array of organic semiconductors. Quinoxaline (B1680401) derivatives, including 6-Methyl-2,3-diphenylquinoxaline, have emerged as a promising class of materials due to their favorable electronic properties, thermal stability, and tunable characteristics. nih.gov

Electron Transport Materials in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. Their efficiency and longevity are critically dependent on the balanced injection and transport of charge carriers (holes and electrons). Quinoxaline derivatives are recognized for their potential as electron-transporting materials (ETMs) in OLEDs. nih.gov The electron-deficient nature of the quinoxaline core facilitates efficient electron injection and transport from the cathode to the emissive layer.

While specific performance data for this compound as a standalone ETM is not extensively documented in readily available literature, research on closely related 2,3-diphenylquinoxaline (B159395) derivatives highlights their significant potential. For instance, iridium(III) complexes incorporating functionalized 2,3-diphenylquinoxaline ligands have been synthesized and investigated as phosphorescent emitters in OLEDs. In one study, an OLED device utilizing an iridium complex with a 6,7-difluoro-2,3-bis(4-fluorophenyl)quinoxaline ligand (Ir4) demonstrated impressive performance, achieving a maximum luminance of 20,676 cd/m², a current efficiency of 14.0 cd/A, a power efficiency of 12.0 lm/W, and an external quantum efficiency (EQE) of 17.8%. rsc.org Notably, the electron mobility of some of these iridium complexes was found to be higher than that of the commonly used ETM, tris-(8-hydroxyquinoline)aluminium (Alq3). rsc.org

These findings underscore the promise of the 2,3-diphenylquinoxaline scaffold, and by extension this compound, in the development of efficient electron transport and emissive layers for advanced OLED applications.

Sensitizers and Electron Acceptors in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) offer a cost-effective alternative to conventional silicon-based solar cells. The performance of DSSCs is heavily reliant on the properties of the sensitizing dye, which is responsible for light absorption and subsequent electron injection into a semiconductor nanoparticle layer, typically titanium dioxide (TiO₂). researchgate.nethanyang.ac.kr

Quinoxaline derivatives have been successfully incorporated into the molecular design of organic sensitizers for DSSCs, often acting as a strong electron-accepting unit. case.eduacs.orgresearchgate.net The high electron affinity of the quinoxaline core facilitates efficient intramolecular charge transfer upon photoexcitation, a crucial step for effective electron injection into the semiconductor's conduction band. case.edu

Although direct application of this compound as a sensitizer (B1316253) is not widely reported, novel organic sensitizers based on the broader quinoxaline framework have shown promising results. For example, a study on novel quinoxaline-based organic sensitizers, RC-21 and RC-22, which feature a triphenylamine (B166846) donor unit and a quinoxaline acceptor unit, reported power conversion efficiencies of 3.30% and 5.56%, respectively. case.eduacs.org Another research effort focusing on new quinoxaline-based dyes with a phenothiazine (B1677639) moiety as the electron donor achieved a power conversion efficiency of 4.36%. researchgate.net

The following table summarizes the performance of some DSSCs using quinoxaline-based sensitizers:

SensitizerPower Conversion Efficiency (PCE)Short-Circuit Current Density (Jsc)Open-Circuit Voltage (Voc)Fill Factor (FF)Reference
RC-213.30%7.63 mA/cm²0.65 V0.67 case.eduacs.org
RC-225.56%13.01 mA/cm²0.64 V0.67 case.eduacs.org
DSSC 66 (Phenothiazine-Quinoxaline)4.36%--- researchgate.net

These results indicate that the quinoxaline moiety is a promising component in the design of efficient organic sensitizers for DSSCs. case.eduacs.org The electron-accepting strength and tunable electronic structure of compounds like this compound make them attractive candidates for further research and development in this field.

N-type Semiconductors in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, with applications in flexible displays, sensors, and RFID tags. The development of high-performance n-type (electron-transporting) organic semiconductors is crucial for the realization of complementary logic circuits, which are more power-efficient than circuits based solely on p-type (hole-transporting) materials.

Quinoxaline derivatives have been identified as promising candidates for n-type semiconductors in OFETs. nih.gov Their inherent electron-deficient character, arising from the two nitrogen atoms in the aromatic ring, facilitates the transport of electrons. The tunable properties of quinoxalines, such as their energy levels and molecular packing, can be modified through chemical synthesis to optimize their performance in OFETs. nih.gov

Chromophores and Fluorophores for Advanced Optical Devices

Chromophores and fluorophores, molecules that absorb and emit light, are essential for a wide range of advanced optical devices, including sensors, bio-imaging agents, and light-emitting diodes. The photophysical properties of a molecule, such as its absorption and emission wavelengths, fluorescence quantum yield, and lifetime, determine its suitability for a particular application.

2,3-Diphenylquinoxaline and its derivatives are known to exhibit interesting photoluminescent properties. researchgate.net Theoretical and experimental studies have been conducted on the photophysical characteristics of these compounds. For instance, thin films of 2,3-diphenylquinoxaline have been studied for their potential in optoelectronic devices, with investigations into their optical properties and band gap energy. researchgate.net

The introduction of different functional groups onto the 2,3-diphenylquinoxaline core can be used to tune its photophysical properties. This tunability makes it possible to design molecules with specific absorption and emission characteristics for targeted applications. Research on various substituted pyrazoloquinoxaline derivatives, which share a similar heterocyclic core, has demonstrated their potential as efficient fluorescent materials for OLEDs. researchgate.net The inherent fluorescence of the quinoxaline scaffold, combined with the possibility of chemical modification, positions this compound as a valuable chromophore and fluorophore for the development of advanced optical materials and devices.

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. A key aspect of this field is molecular recognition, where a host molecule selectively binds to a specific guest molecule. The ability to design ligands that can coordinate with metal ions to form well-defined supramolecular architectures is fundamental to this area of research.

Ligand Design in Coordination Chemistry

The nitrogen atoms in the quinoxaline ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows quinoxaline derivatives to act as ligands in the formation of metal complexes with diverse structures and functionalities. neliti.comresearchgate.netbanglajol.inforesearchgate.net

The synthesis of metal complexes with quinoxaline-based ligands has been an active area of research. These complexes have shown potential in various applications, including catalysis, materials science, and biological systems. For example, as mentioned earlier, iridium(III) complexes with 2,3-diphenylquinoxaline derivative ligands have been developed as highly efficient deep-red phosphorescent emitters for OLEDs. rsc.org

The coordination of this compound to a metal center can significantly alter its photophysical and electrochemical properties. This provides a powerful tool for the design of functional materials with tailored characteristics. The synthesis of a Schiff base derived from a quinoline (B57606) (a related nitrogen-containing heterocycle) and its subsequent complexation with various metal ions has been reported, demonstrating the versatility of such ligands in coordination chemistry. neliti.com The study of how this compound and its derivatives bind to different metal ions and the characterization of the resulting complexes are crucial steps towards their application in areas such as molecular sensing, catalysis, and the development of novel luminescent materials.

Building Blocks for Macrocyclic Systems

The 2,3-diphenylquinoxaline scaffold is a key component in the synthesis of macrocyclic systems due to its rigid structure and the potential for functionalization. Researchers have successfully used derivatives of this compound to construct novel polyaza- and polyoxadiazamacrocycles. A notable synthetic strategy involves the Palladium-catalyzed amination of a 6,7-diamino-2,3-diphenylquinoxaline derivative. nih.gov This approach has led to the creation of a series of N- and N,O-containing macrocyclic ligands with varying cavity sizes and numbers of donor sites, achieving yields of up to 77%. nih.gov These macrocycles exhibit pronounced fluorescent properties, making them suitable for applications such as dual-channel pH indicators in aqueous media. nih.gov

Another approach involves the Ni(0)-mediated Yamamoto-type diaryl homocoupling of 2,3-bis(4′-bromophenyl)quinoxaline precursors to synthesize fully conjugated quinoxaline-based oligophenylene macrocycles. researchgate.net This method predominantly yields cyclotrimers and cyclotetramers, which have been characterized for their optoelectronic properties for potential use in host-guest chemistry. researchgate.net Furthermore, 2,3-diphenylquinoxaline-6-carboxylic acid serves as an end-capping agent in the creation of hyperbranched polymers, demonstrating its role in controlling the architecture of complex macromolecules. medchemexpress.com

Catalysis (as Ligand Systems or Precursors)

The quinoxaline framework, containing two nitrogen atoms, is a promising candidate for use as a ligand in coordination chemistry and catalysis. ontosight.ai These nitrogen heteroatoms can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. While direct use of this compound as a ligand is an area of exploration, its derivatives are central to catalytic processes for building more complex molecules. For instance, the synthesis of macrocycles from quinoxaline precursors often employs palladium-catalyzed reactions, highlighting the interplay between the quinoxaline structure and transition metal catalysis. nih.gov

Furthermore, the synthesis of the quinoxaline core itself has been optimized using advanced catalytic systems. Nanocrystalline titania-based sulfonic acid (TiO₂-Pr-SO₃H) has been shown to be a highly efficient and reusable green catalyst for the condensation reaction between o-phenylenediamine (B120857) derivatives and benzil (B1666583) to form 2,3-diphenylquinoxalines, achieving product yields of 95% in just 10 minutes at room temperature. mdpi.com

Mechanistic Studies of Biological Interactions at the Molecular Level

Derivatives of this compound have been investigated for their potential as therapeutic agents, with research focusing on understanding their interactions with biological targets at a molecular level through computational and in vitro studies.

Molecular docking studies have provided significant insight into how quinoxaline derivatives bind to the active sites of key enzymes, suggesting potential mechanisms of action for their observed biological activities.

Tubulin Inhibition: 2,3-Diphenylquinoxaline derivatives have been identified as potential anticancer agents that target the colchicine (B1669291) binding site (CBS) of β-tubulin. nih.gov Molecular docking simulations have been used to model the binding of these derivatives within the CBS, guiding the synthesis of compounds with improved cytotoxicity against various cancer cell lines. nih.gov

α-Glucosidase Inhibition: In the context of anti-diabetic agents, a series of diphenylquinoxaline-6-carbohydrazide hybrids were designed and evaluated as α-glucosidase inhibitors. nih.gov Molecular docking showed that the most potent derivatives fit well within the enzyme's binding pocket. The most active compound, 7e, exhibited a docking score of -5.802 kcal/mol, which correlated with its superior in vitro inhibitory activity. nih.govresearchgate.net Kinetic studies confirmed a competitive type of inhibition for this lead compound. nih.gov

c-Met Kinase Inhibition: The derivative 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) was studied for its anticancer potential against human liver cancer (HepG2) cell lines. researchgate.net Molecular docking simulations against the c-Met kinase protein (PDB ID: 3F66), a target in cancer therapy, revealed a strong binding interaction. MDBD showed a high binding energy and a low inhibition constant, indicating a potent interaction with key amino acid residues in the active site of the enzyme. researchgate.net

Table 1: Molecular Docking Results of MDBD with c-Met Kinase (3F66)
CompoundTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki)Interacting Amino Acid ResiduesReference
MDBDc-Met Kinase (3F66)-10.80.01187 µMA:ARG1086, A:MET1211 researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. By systematically modifying the chemical structure of the 2,3-diphenylquinoxaline core, researchers have identified key features that govern biological activity.

As Tubulin Inhibitors: For 2,3-diphenylquinoxaline derivatives targeting the colchicine binding site of tubulin, SAR analysis revealed that cytotoxicity is enhanced by the presence of electron-donating groups on the phenyl rings at positions 2 and 3, coupled with electron-withdrawing groups at position 6 of the quinoxaline core. nih.gov

As α-Glucosidase Inhibitors: In the series of diphenylquinoxaline-6-carbohydrazide hybrids, the nature of the substituent on the hydrazone moiety significantly impacted α-glucosidase inhibitory activity. nih.gov The derivative 7e, which contains a 3-fluorophenyl group, was found to be the most potent inhibitor, with an IC₅₀ value substantially lower than the acarbose (B1664774) standard. nih.govresearchgate.net This highlights the importance of specific electronic and steric properties of the substituent for effective binding to the enzyme's active site. nih.gov

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Selected Diphenylquinoxaline-6-carbohydrazide Hybrids
CompoundSubstituent (R)IC₅₀ (µM)Reference
7aPhenyl154.8 ± 3.0 nih.gov
7b4-Methylphenyl175.0 ± 5.9 nih.gov
7e3-Fluorophenyl110.6 ± 6.0 nih.gov
7o2-Hydroxyphenyl145.4 ± 5.0 nih.gov
Acarbose (Control)-750.0 ± 10.5 nih.gov

Corrosion Inhibition Mechanisms at Metal Surfaces

Quinoxaline derivatives are effective corrosion inhibitors for metals, particularly steel in acidic environments. researchgate.net The mechanism of protection involves the adsorption of the inhibitor molecule onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. pcbiochemres.compcbiochemres.comresearchgate.net

The inhibition efficiency of these compounds is attributed to their molecular structure, which includes electron-donating nitrogen heteroatoms and extensive π-electron systems in the aromatic rings. pcbiochemres.compcbiochemres.com These features facilitate strong adsorption onto the metal surface through both physisorption and chemisorption, involving the sharing of lone pair electrons from nitrogen atoms and π-electrons from the rings with the vacant d-orbitals of iron atoms. pcbiochemres.comnih.gov

Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations on the closely related analog 6,7-Difluoro-2,3-diphenylquinoxaline (67D) confirm this mechanism. pcbiochemres.compcbiochemres.com These studies show that the molecule adsorbs in a planar orientation on the Fe(110) surface, maximizing surface coverage. The calculated adsorption energy for 67D is high (-157.10 kcal/mol), indicating a strong and stable chemisorption process. pcbiochemres.compcbiochemres.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide experimental evidence for the formation of a protective film. For quinoxaline derivatives, the addition of the inhibitor to a corrosive solution leads to a decrease in the corrosion current density (Icorr) and an increase in the charge transfer resistance (Rct), while the double-layer capacitance (Cdl) decreases. This indicates the formation of an adsorbed layer that impedes the corrosion process. Polarization studies often reveal that these compounds act as mixed-type or cathodic inhibitors. researchgate.net

Table 3: Electrochemical Parameters for a Quinoxaline Derivative* as a Corrosion Inhibitor for Carbon Steel in 1.0 M HCl
Inhibitor Conc. (M)Rct (ohm cm²)Cdl (µF cm⁻²)Icorr (µA cm⁻²)Reference
0--1070
1x10⁻⁶105102350
1x10⁻⁵31085120
1x10⁻⁴7605550
1x10⁻³13503430

*Data from studies on 6-methylquinoxaline-2,3(1H,4H)-dione, a structural analog.

Q & A

Q. What are the standard synthetic routes for 6-Methyl-2,3-diphenylquinoxaline, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of o-phenylenediamine derivatives with α-diketones. A modified procedure involves reacting 1,2-diaminobenzene analogs (e.g., 4-methyl-1,2-diaminobenzene) with benzil under reflux in rectified spirit. Optimization can be achieved by adjusting stoichiometry, solvent polarity, and reaction time. Factorial design experiments (e.g., varying temperature, catalyst loading) are recommended to identify critical parameters . For sustainable synthesis, ultrasound-assisted methods with thiamine as a catalyst have been reported to improve yield and reduce reaction time .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • IR Spectroscopy : Key absorption bands include C=N stretching (~1600 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹). Comparative analysis with 2,3-diphenylquinoxaline IR data (gas-phase) can validate structural features .
  • X-ray Crystallography : Crystal packing analysis reveals intermolecular interactions (e.g., C–H⋯π, π–π stacking) that influence stability. For example, dihedral angles between the quinoxaline core and phenyl substituents are critical for molecular packing .

Q. What are the molecular properties and potential applications in medicinal chemistry?

The quinoxaline core exhibits π-conjugation, enabling interactions with biological targets. Molecular weight (220.27 g/mol) and lipophilicity (logP ~3.2) suggest moderate bioavailability. Derivatives have shown anti-proliferative activity, but structure-activity relationships (SAR) require systematic substitution at the 6-methyl position to enhance selectivity .

Advanced Research Questions

Q. How can computational methods streamline the design of this compound derivatives?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways. Transition-state modeling identifies energetically favorable routes for functionalization (e.g., nitro or chloro substitutions). Machine learning algorithms trained on reaction databases can propose optimal solvent-catalyst combinations .

Q. What green chemistry principles apply to its synthesis?

Ultrasound-assisted synthesis reduces energy consumption by 40–60%, while biocatalysts (e.g., thiamine) replace toxic reagents. Solvent selection guides (e.g., CHEM21) recommend ethanol or water-miscible solvents to minimize waste. Life-cycle assessment (LCA) metrics should evaluate carbon footprint across scaled-up protocols .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in anti-cancer or antimicrobial assays may arise from variations in cell lines, assay protocols, or impurity profiles. Mitigation strategies include:

  • Standardized Testing : Adopt OECD guidelines for cytotoxicity assays.
  • Purity Validation : Use HPLC (C18 columns, acetonitrile/water gradient) to confirm ≥98% purity .
  • Meta-Analysis : Cross-reference data with structurally similar quinoxalines to identify trends .

Q. What advanced separation techniques improve purification?

Membrane technologies (e.g., nanofiltration) isolate the compound from byproducts like unreacted benzil. Simulated moving bed (SMB) chromatography optimizes yield in continuous flow systems. Solubility studies in supercritical CO₂ offer solvent-free crystallization alternatives .

Methodological Considerations

  • Experimental Design : Use response surface methodology (RSM) to optimize multi-variable synthesis conditions .
  • Data Reproducibility : Archive raw spectral data (e.g., .CIF files for crystallography) in public repositories like CCDC (Reference: 1983315) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.